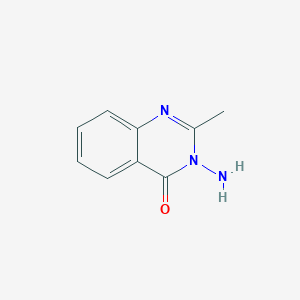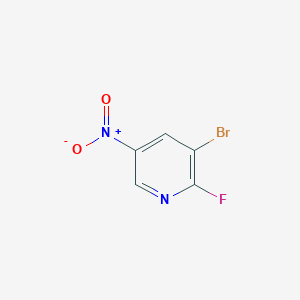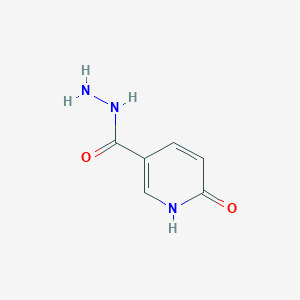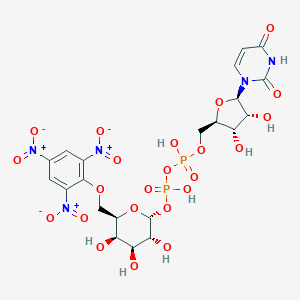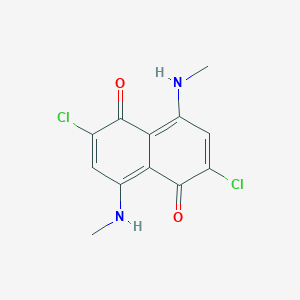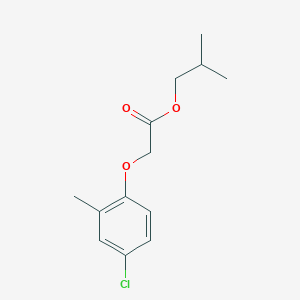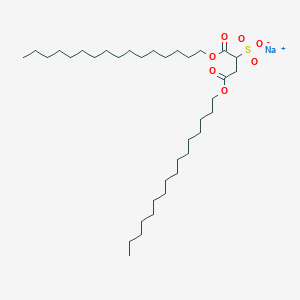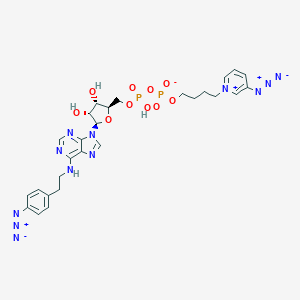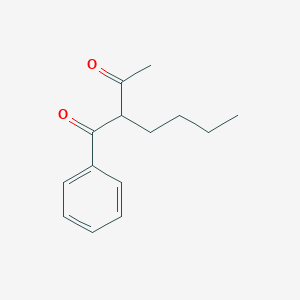
1,3-Butanedione, 2-butyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanedione, 2-butyl-1-phenyl- is a chemical compound that belongs to the family of diketones. It is commonly used as a flavoring agent in the food industry due to its buttery flavor. However, recent studies have shown that this compound has potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,3-Butanedione, 2-butyl-1-phenyl- is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1,3-Butanedione, 2-butyl-1-phenyl- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-Butanedione, 2-butyl-1-phenyl- in lab experiments include its anti-inflammatory and antimicrobial properties. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation of using this compound is that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 1,3-Butanedione, 2-butyl-1-phenyl-. One area of research could focus on the development of new synthetic methods for this compound. Additionally, research could be conducted to better understand its mechanism of action. Finally, research could be conducted to explore its potential applications in the treatment of other diseases, such as cancer.
Méthodes De Synthèse
The synthesis of 1,3-Butanedione, 2-butyl-1-phenyl- can be achieved through the reaction of butyraldehyde and benzaldehyde in the presence of a catalyst. The reaction results in the formation of a yellow-colored liquid that can be purified through distillation.
Applications De Recherche Scientifique
1,3-Butanedione, 2-butyl-1-phenyl- has been found to have potential applications in scientific research. It has been shown to exhibit anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. Additionally, it has been shown to have antimicrobial properties and can be used to treat bacterial infections.
Propriétés
Numéro CAS |
10225-39-5 |
|---|---|
Nom du produit |
1,3-Butanedione, 2-butyl-1-phenyl- |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-butyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C14H18O2/c1-3-4-10-13(11(2)15)14(16)12-8-6-5-7-9-12/h5-9,13H,3-4,10H2,1-2H3 |
Clé InChI |
UHORPYVBTFVDPA-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCCC(C(=O)C)C(=O)C1=CC=CC=C1 |
Autres numéros CAS |
10225-39-5 |
Synonymes |
2-Butyl-1-phenyl-1,3-butanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




